molecular formula C8H12N2O4 B12794465 2-(Aziridine-1-carbonyloxy)ethyl aziridine-1-carboxylate CAS No. 881-92-5

2-(Aziridine-1-carbonyloxy)ethyl aziridine-1-carboxylate

Cat. No.: B12794465
CAS No.: 881-92-5
M. Wt: 200.19 g/mol
InChI Key: LVAPYAAFWOGAIN-UHFFFAOYSA-N
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Description

2-(Aziridine-1-carbonyloxy)ethyl aziridine-1-carboxylate is a compound that features two aziridine rings Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aziridine-1-carbonyloxy)ethyl aziridine-1-carboxylate typically involves the reaction of aziridine derivatives with suitable carbonylating agents. One common method is the reaction of aziridine-2-carboxylates with ethyl chloroformate in the presence of a base such as N-methylmorpholine . The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for aziridine derivatives often involve the use of haloamines and 1,2-dibromoalkanes. These intermediates can be treated with amines to yield aziridines . The process is scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Aziridine-1-carbonyloxy)ethyl aziridine-1-carboxylate undergoes several types of chemical reactions, primarily driven by the high strain energy of the aziridine rings. These reactions include:

Common Reagents and Conditions

    Nucleophilic Ring Opening: Common reagents include thiols, amines, and alcohols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Nucleophilic Ring Opening: The major products are alkylated derivatives of the nucleophiles used.

    Oxidation: Aziridine N-oxides are formed.

    Reduction: Amines are the primary products.

Mechanism of Action

The mechanism of action of 2-(Aziridine-1-carbonyloxy)ethyl aziridine-1-carboxylate primarily involves the nucleophilic ring opening of the aziridine rings. The high strain energy of the three-membered rings makes them highly reactive towards nucleophiles. Upon ring opening, the compound can form covalent bonds with biological molecules, such as proteins, leading to modifications that can alter their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aziridine-1-carbonyloxy)ethyl aziridine-1-carboxylate is unique due to the presence of two aziridine rings, which can undergo simultaneous or sequential ring-opening reactions. This dual reactivity enhances its potential as a crosslinker and a prodrug in medicinal chemistry .

Properties

CAS No.

881-92-5

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

2-(aziridine-1-carbonyloxy)ethyl aziridine-1-carboxylate

InChI

InChI=1S/C8H12N2O4/c11-7(9-1-2-9)13-5-6-14-8(12)10-3-4-10/h1-6H2

InChI Key

LVAPYAAFWOGAIN-UHFFFAOYSA-N

Canonical SMILES

C1CN1C(=O)OCCOC(=O)N2CC2

Origin of Product

United States

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